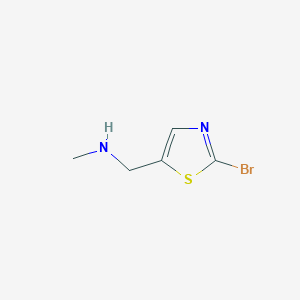
2-Bromo-N-methyl-5-thiazolemethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-N-methyl-5-thiazolemethanamine is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-methyl-5-thiazolemethanamine typically involves the bromination of N-methyl-5-thiazolemethanamine. One common method is to react N-methyl-5-thiazolemethanamine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by controlling reaction parameters such as temperature, pressure, and flow rates.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-N-methyl-5-thiazolemethanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding thiazolidine derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, or amino derivatives of the thiazole ring.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiazolidine derivatives.
Applications De Recherche Scientifique
2-Bromo-N-methyl-5-thiazolemethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving thiazole derivatives.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Bromo-N-methyl-5-thiazolemethanamine involves its interaction with biological targets such as enzymes and receptors. The bromine atom can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation. The thiazole ring can interact with aromatic residues in proteins, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-methylthiazole: Similar in structure but lacks the N-methyl group.
2-Amino-4-methylthiazole: Contains an amino group instead of a bromine atom.
5-Bromo-2-thiazolamine: Similar structure but with a different substitution pattern.
Uniqueness
2-Bromo-N-methyl-5-thiazolemethanamine is unique due to the presence of both a bromine atom and an N-methyl group on the thiazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C5H7BrN2S |
|---|---|
Poids moléculaire |
207.09 g/mol |
Nom IUPAC |
1-(2-bromo-1,3-thiazol-5-yl)-N-methylmethanamine |
InChI |
InChI=1S/C5H7BrN2S/c1-7-2-4-3-8-5(6)9-4/h3,7H,2H2,1H3 |
Clé InChI |
FCRQRERVLSIXDW-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=CN=C(S1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


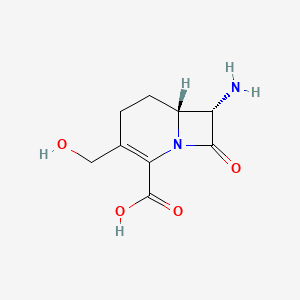

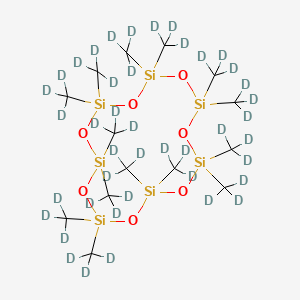
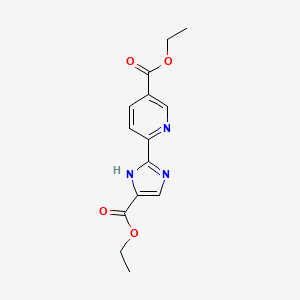

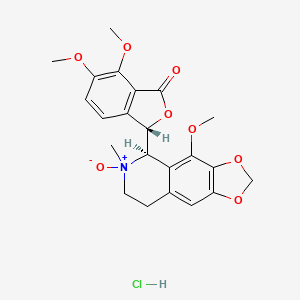
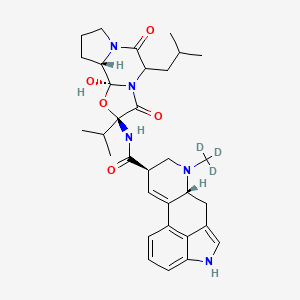
![N-[2-[(2,6-dichloro-3-pyridyl)amino]-2-oxo-ethyl]-4-fluoro-benzamide](/img/structure/B13432353.png)
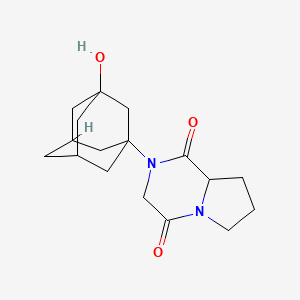
![7-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxy-2-naphthalenesulfonic Acid](/img/structure/B13432362.png)
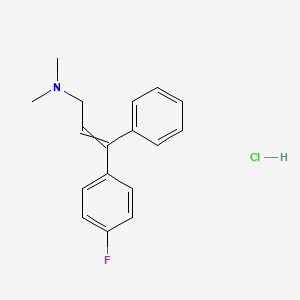

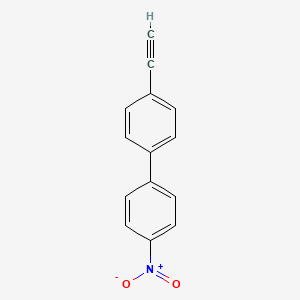
![4-[(1R,2R)-2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]-2-methoxy-phenol](/img/structure/B13432381.png)
